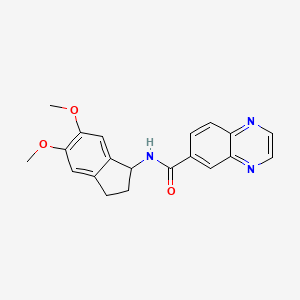
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indene moiety and a quinoxalinecarboxamide group. It has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide typically involves multiple steps. One common route begins with the preparation of the indene derivative, which is then coupled with a quinoxalinecarboxamide precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or column chromatography. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxalinecarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinoxalinecarboxylic acid derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Hydroxyl or amino-substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may act as a ligand for certain receptors, modulating their activity and leading to analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1H-pyrazole-3-carboxamide
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide stands out due to its unique combination of an indene moiety and a quinoxalinecarboxamide group. This structural feature imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-25-18-10-12-3-5-15(14(12)11-19(18)26-2)23-20(24)13-4-6-16-17(9-13)22-8-7-21-16/h4,6-11,15H,3,5H2,1-2H3,(H,23,24) |
InChI Key |
HWFUIBQGWNBCSD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC4=NC=CN=C4C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-Morpholin-4-ylethoxy)phenyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/new.no-structure.jpg)
![3-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1188019.png)
![2-(Methoxymethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1188023.png)
